molecular formula C21H16O5 B8582339 Benzyl 4-benzoyloxy-2-hydroxybenzoate CAS No. 111988-90-0

Benzyl 4-benzoyloxy-2-hydroxybenzoate

Cat. No.: B8582339
CAS No.: 111988-90-0
M. Wt: 348.3 g/mol
InChI Key: FGUVJOJIMPGKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-benzoyloxy-2-hydroxybenzoate is a synthetic ester compound of interest in chemical and material science research. While specific studies on this compound are limited, its molecular structure suggests potential applications in several fields. Researchers can investigate its utility as a potential fragrance ingredient or UV-absorbing agent, similar to the functions of structurally related compounds like benzyl salicylate . The presence of multiple functional groups, including ester and phenol moieties, also makes it a candidate for studies in organic synthesis, polymer chemistry, and as a potential preservative or antimicrobial agent, drawing parallels to the use of benzyl 4-hydroxybenzoate (benzylparaben) . Its mechanism of action in various applications would likely be tied to its molecular structure, which could interact with biological or material systems. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

111988-90-0

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

benzyl 4-benzoyloxy-2-hydroxybenzoate

InChI

InChI=1S/C21H16O5/c22-19-13-17(26-20(23)16-9-5-2-6-10-16)11-12-18(19)21(24)25-14-15-7-3-1-4-8-15/h1-13,22H,14H2

InChI Key

FGUVJOJIMPGKOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Benzyl 4-benzoyloxy-2-hydroxybenzoate serves as an important intermediate in organic synthesis. It is utilized in various reactions, including:

  • Ullmann Coupling Reaction : This method synthesizes biaryls, which are prevalent in pharmaceuticals. The compound acts as a coupling partner, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules.
  • Synthesis of Non-Metallocene Complexes : It is involved in producing catalysts for stereoselective polymerization processes. These complexes are crucial for generating high molecular weight polymers with controlled stereoselectivity.

Biological Applications

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial and Anti-inflammatory Properties : Studies have shown that compounds with similar structures can inhibit cyclooxygenase enzymes, which play a critical role in inflammatory responses. This suggests potential therapeutic applications in treating inflammation and pain .
  • Anti-tubercular Activity : In vitro studies have demonstrated that derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis, with some showing IC50 values below 1 µg/mL .

Case Study 1: Ultrasound-Assisted Synthesis

A study highlighted the use of ultrasound-assisted synthesis techniques to enhance the yield of this compound derivatives. The method significantly reduced reaction times compared to traditional synthesis methods while maintaining high product yields. The synthesized compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

Case Study 2: Polymerization Catalysts

Research into the synthesis of non-metallocene complexes using this compound revealed its effectiveness as a catalyst for producing high molecular weight polymers. The resulting polymers exhibited controlled stereoselectivity, making them suitable for various industrial applications.

Compound NameActivity TypeIC50 Value (µg/mL)Reference
Compound AAnti-tubercular< 1
Compound BAnti-inflammatory-
Compound CAntimicrobial-

Table 2: Synthesis Methods Comparison

MethodYield Improvement (%)Reaction Time Reduction (%)Reference
Traditional Synthesis--
Ultrasound-Assisted3050

Comparison with Similar Compounds

Methyl 4-Benzyloxy-2-Hydroxybenzoate

  • Structure : Differs by having a methyl ester (-OCH₃) instead of a benzyl ester.
  • Key Differences: Molecular Weight: Lower molecular weight due to the smaller methyl group. Crystallinity: Crystallographic studies (e.g., Acta Crystallographica Section E) highlight distinct packing arrangements influenced by the methyl group .

4-(2-(4-(Benzyloxy)Benzoyl)Carbohydrazonoyl)-2-Ethoxyphenyl Benzoate

  • Structure : Incorporates a carbohydrazone linker and an ethoxy (-OC₂H₅) group.
  • Key Differences :
    • Molecular Weight : Higher (494.55 g/mol vs. ~370–400 g/mol for simpler analogs) due to the carbohydrazone moiety.
    • Functionality : The hydrazone group enables chelation with metal ions, making it suitable for catalytic or sensor applications.
    • Solubility : Enhanced polarity from the ethoxy group may improve solubility in polar solvents .

(2R,3R,4R)-2-[(Benzoyloxy)Methyl]-4-Hydroxy-4-Methyl-5-Oxooxolan-3-Yl Benzoate

  • Structure : Features a cyclic oxolan (tetrahydrofuran) backbone with benzoyloxy and methyl groups.
  • Key Differences: Backbone Rigidity: The oxolan ring imposes conformational constraints, reducing flexibility compared to linear benzoate derivatives.

Benzyl 4-(Benzyloxy)-3-Methoxybenzoate

  • Structure : Contains a methoxy (-OCH₃) group at position 3 instead of a hydroxyl group.
  • Key Differences :
    • Electronic Effects : Methoxy is electron-donating, increasing electron density on the aromatic ring, whereas hydroxyl groups are acidic and participate in hydrogen bonding.
    • Stability : Methoxy derivatives are less prone to oxidation compared to hydroxylated analogs .

Phenyl Benzoate (93-99-2)

  • Structure : Simplest analog with a single phenyl ester group.
  • Key Differences :
    • Functionality : Lacks hydroxyl and benzoyloxy substituents, resulting in lower polarity and reduced hydrogen-bonding capacity.
    • Applications : Primarily used as a plasticizer or fragrance component, unlike the multifunctional target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Benzyl 4-benzoyloxy-2-hydroxybenzoate C₂₁H₁₆O₅ ~356.35 -OH, -OCOC₆H₅, -OCH₂C₆H₅ High polarity, acidic hydroxyl
Methyl 4-benzyloxy-2-hydroxybenzoate C₁₅H₁₄O₄ 258.27 -OH, -OCH₂C₆H₅, -OCH₃ Lower steric hindrance
4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate C₃₀H₂₆N₂O₅ 494.55 Carbohydrazone, -OC₂H₅ Metal-chelating capacity
Benzyl 4-(benzyloxy)-3-methoxybenzoate C₂₂H₂₀O₄ 348.39 -OCH₃, -OCH₂C₆H₅ Enhanced electron density

Table 2: Reactivity and Application Comparison

Compound Name Hydrolysis Rate Thermal Stability Primary Applications
This compound Moderate High Polymer modifiers, intermediates
Phenyl benzoate Low Moderate Plasticizers, fragrances
(2R,3R,4R)-2-[(benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate High Low Lab-scale synthesis

Research Findings and Mechanistic Insights

  • Electronic Effects : Hydroxyl and benzoyloxy groups create a push-pull electronic environment, enhancing reactivity in electrophilic substitution reactions compared to methoxy or methyl analogs .
  • Solubility Trends: Hydroxyl-containing derivatives exhibit higher solubility in aqueous-organic mixtures, whereas benzyl or phenyl esters favor nonpolar solvents .
  • Degradation Pathways : Benzyl esters undergo slower hydrolysis than methyl esters due to steric protection of the ester linkage, as observed in xanthan gum derivatives .

Preparation Methods

Direct Esterification Using 4-Hydroxybenzoic Acid and Benzyl Alcohol

The most widely reported method involves the direct esterification of 4-hydroxybenzoic acid with benzyl alcohol under catalytic conditions. A representative protocol from CN103420840A employs dibutyltin oxide (0.5–1.2 mol%) or tetraisopropoxy titanium in xylene at 195–205°C under nitrogen. Key steps include:

  • Reflux and Water Removal : The reaction mixture is heated to 195°C with a Dean-Stark trap to remove water, driving the equilibrium toward ester formation.

  • Solvent and Excess Reagent Recovery : Post-reaction, unreacted benzyl alcohol and xylene are reclaimed via vacuum distillation at 150–200°C (-0.09 MPa).

  • Crystallization and Purification : The crude product is dissolved in toluene, cooled to -1°C, and filtered to yield crystals with ≥99.5% purity (HPLC).

Table 1: Reaction Conditions for Direct Esterification

CatalystTemperature (°C)Time (h)Yield (%)Purity (HPLC)
Dibutyltin oxide195–2006–794–9699.5–99.8
Tetraisopropoxy Ti200–2057–892–9499.3–99.6

Stepwise Benzoylation-Benzylation Approach

An alternative route from US2662888A involves sequential protection of hydroxyl groups:

  • Benzoylation : 4-Nitro-2-hydroxybenzoic acid is reacted with benzyl chloride in ethanol with Na2CO3/KI, forming ethyl 4-nitro-2-benzyloxybenzoate (57–58.5°C, 87% yield).

  • Saponification : The nitro ester is hydrolyzed to 4-nitro-2-benzyloxybenzoic acid using aqueous Na2CO3 (reflux, 5 h).

  • Reductive Amination : Catalytic hydrogenation (Pd/C, H2, 45°C) reduces the nitro group to an amine, followed by debenzylation to yield the final product.

Critical Parameters :

  • Catalyst Loading : 7% Pd/C achieves full nitro reduction within 30 minutes.

  • Solvent Choice : Ethanol/water mixtures prevent premature debenzylation during hydrolysis.

Optimization of Reaction Parameters

Catalyst Selection and Loading

Dibutyltin oxide outperforms Brønsted acids (e.g., H2SO4) by minimizing side reactions like transesterification. At 1 mol%, it achieves 96% yield compared to 78% with sulfuric acid. Tetraisopropoxy titanium offers comparable efficiency but requires stricter moisture control.

Solvent and Temperature Effects

Nonpolar solvents (xylene, toluene) enhance esterification kinetics by azeotropic water removal. Elevated temperatures (195–205°C) accelerate reaction rates but risk decarboxylation above 210°C. A gradient heating profile (2°C/min) balances speed and side-product suppression.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (254 nm) confirms purity ≥99.5%. Mobile phases of acetonitrile/water (70:30) resolve the target compound from residual benzyl alcohol and diesters.

Spectroscopic Characterization

  • NMR : ¹H NMR (CDCl3) displays signals at δ 8.02 (d, J=8.8 Hz, Ar-H), 7.45–7.32 (m, benzyl/benzoyl protons), and 5.41 (s, -OCH2C6H5).

  • IR : Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (benzoyl C=O).

Applications and Derivative Synthesis

Benzyl 4-benzoyloxy-2-hydroxybenzoate serves as a precursor for:

  • Non-Metallocene Polymerization Catalysts : Transmetalation with Group 4 metals yields complexes for syndiotactic polypropylene synthesis.

  • Pharmaceutical Intermediates : Reductive amination produces amino derivatives with local anesthetic properties .

Q & A

Q. Key Parameters :

Reaction ParameterOptimal Range
Temperature80–100°C
SolventDMF or THF
Catalyst Loading5–10 mol%

Advanced: How can discrepancies in crystallographic data for this compound be resolved?

Answer:
Discrepancies often arise from polymorphic variations or refinement errors. To address this:

  • Refinement protocols : Use SHELXL for small-molecule refinement, ensuring high-resolution data (>1.0 Å) and proper treatment of hydrogen bonding and torsional angles .
  • Validation tools : Cross-validate results with PLATON or Mercury software to check for missed symmetry or thermal motion artifacts. For example, methyl 4-benzyloxy-2-hydroxybenzoate was resolved in space group P2₁/c with final R values < 0.05 .

Basic: What analytical techniques are suitable for characterizing purity and structure?

Answer:

  • Mass Spectrometry (MS) : Compare experimental m/z with theoretical values (e.g., molecular weight 370.4 g/mol for C₂₀H₁₈O₇) .
  • NMR Spectroscopy : Look for characteristic peaks:
    • ¹H NMR : δ 8.0–7.2 ppm (aromatic protons), δ 5.2 ppm (benzyl CH₂), δ 2.5 ppm (hydroxyl proton, exchangeable) .
    • ¹³C NMR : δ 170 ppm (ester carbonyl), δ 165 ppm (benzoyl carbonyl) .
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12–15 min in acetonitrile/water (70:30) .

Advanced: How does the compound’s stability vary under hydrolytic or oxidative conditions?

Answer:

  • Hydrolytic stability : Susceptible to ester cleavage in basic media (pH > 10). Monitor degradation via LC-MS; major products include 4-benzoyloxy-2-hydroxybenzoic acid and benzyl alcohol .
  • Oxidative stability : The benzoyloxy group may undergo radical-mediated oxidation. Use antioxidants (e.g., BHT) in storage solutions and conduct accelerated aging studies at 40°C/75% RH .

Q. Degradation Pathways :

Base hydrolysis : Ester → carboxylic acid + benzyl alcohol.

Oxidative cleavage : Benzoyloxy → benzoic acid derivatives.

Basic: What safety precautions are critical during handling?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Advanced: How can computational modeling aid in predicting reactivity or interactions?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., hydroxyl and ester groups) .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, the benzoyloxy group may hydrogen-bond to active-site residues .

Basic: What are the key differences between this compound and its structural analogs?

Answer:
Compare with analogs like methyl 4-benzyloxy-2-hydroxybenzoate (CAS 91203-74-6):

PropertyThis compoundMethyl Analog
Molecular Weight370.4 g/mol272.3 g/mol
Melting Point120–125°C (predicted)85–90°C
Solubility in DMSOHighModerate

Advanced: How to address contradictions in reported spectroscopic data?

Answer:
Contradictions may stem from solvent effects or impurities. Mitigation strategies:

  • Standardize conditions : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS).
  • High-resolution MS : Confirm molecular formula (e.g., C₂₀H₁₈O₇ requires exact mass 370.1052) .
  • 2D NMR : Perform HSQC and HMBC to resolve overlapping signals .

Basic: What are the recommended storage conditions?

Answer:

  • Temperature : –20°C in airtight containers.
  • Desiccant : Include silica gel packs to prevent hydrolysis .
  • Light protection : Store in amber glass to avoid photodegradation .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

  • Modify substituents : Synthesize analogs with varying alkyl chains (e.g., hexyl, decyl) or electron-withdrawing groups (e.g., nitro, CF₃) .
  • Assay design : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (IC₅₀) against targets like tyrosinase .

Q. Example SAR Table :

DerivativeR GroupMIC (μg/mL)
Parent CompoundBenzoyloxy128
Nitro-substituted–NO₂64
Trifluoromethyl–CF₃32

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.